Bis(furan)lexitropsin
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Overview
Description
Bis(furan)lexitropsin is a synthetic molecule that has been developed for its potential use in scientific research. This molecule has been found to have a unique structure that allows it to bind with DNA in a specific manner, making it a useful tool for studying DNA structure and function. In
Mechanism Of Action
Bis(furan)lexitropsin binds to DNA in a specific manner, forming a complex that can be visualized using a variety of techniques, such as X-ray crystallography. The molecule binds to the minor groove of the DNA helix, causing a distortion in the structure of the DNA. This distortion can lead to changes in gene expression and other biological processes.
Biochemical And Physiological Effects
Bis(furan)lexitropsin has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to affect the expression of certain genes. Bis(furan)lexitropsin has also been found to have anti-inflammatory properties and to affect the immune system.
Advantages And Limitations For Lab Experiments
One of the main advantages of bis(furan)lexitropsin is its specificity for DNA. This makes it a useful tool for studying DNA structure and function. However, the molecule is complex and requires a high level of expertise in organic chemistry to synthesize. Additionally, the molecule is not very stable and can degrade over time, making it difficult to work with in some experimental settings.
Future Directions
There are many potential future directions for research involving bis(furan)lexitropsin. One area of interest is the development of new analogs of the molecule that may have improved stability or other properties. Another area of interest is the use of bis(furan)lexitropsin in the development of new drugs for the treatment of cancer and other diseases. Additionally, bis(furan)lexitropsin may be useful in the study of epigenetics, which is the study of changes in gene expression that are not caused by changes in DNA sequence.
Synthesis Methods
The synthesis of bis(furan)lexitropsin involves the use of a series of chemical reactions that result in the final product. The process starts with the reaction of furan with an aldehyde, followed by the addition of a primary amine. The resulting intermediate is then reacted with a diacid to form the final product. The synthesis method is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
Bis(furan)lexitropsin has been found to be useful in a variety of scientific research applications. It has been used to study DNA structure and function, as well as to investigate the role of DNA in disease processes. Bis(furan)lexitropsin has also been used to study the interaction of DNA with other molecules, such as proteins and drugs.
properties
CAS RN |
125746-78-3 |
---|---|
Product Name |
Bis(furan)lexitropsin |
Molecular Formula |
C14H16ClN5O5 |
Molecular Weight |
369.76 g/mol |
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]furan-2-yl]-5-formamidofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H15N5O5.ClH/c15-10(16)5-6-17-13(21)8-2-4-12(24-8)19-14(22)9-1-3-11(23-9)18-7-20;/h1-4,7H,5-6H2,(H3,15,16)(H,17,21)(H,18,20)(H,19,22);1H |
InChI Key |
PNKQMLOYXDWADV-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl |
Canonical SMILES |
C1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl |
Other CAS RN |
125746-78-3 |
synonyms |
bis(furan)lexitropsin |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.